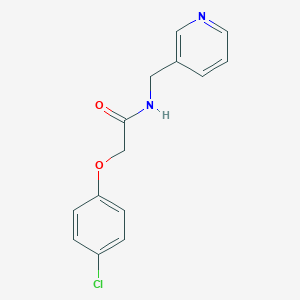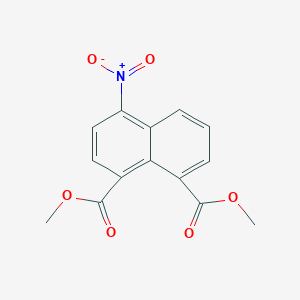
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate
Descripción general
Descripción
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate is an organic compound with a complex structure that includes a naphthalene core substituted with nitro and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-nitronaphthalene-1,8-dicarboxylate typically involves the nitration of naphthalene-1,8-dicarboxylic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the naphthalene ring. The resulting 4-nitronaphthalene-1,8-dicarboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, sulfuric acid for acidic hydrolysis.
Major Products Formed
Reduction: 4-Aminonaphthalene-1,8-dicarboxylate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitronaphthalene-1,8-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Dimethyl 4-nitronaphthalene-1,8-dicarboxylate has several applications in scientific research:
Materials Science: Used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Photophysical Studies: Investigated for its photophysical properties, such as luminescence, which are useful in the development of light-emitting materials and sensors.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-nitronaphthalene-1,8-dicarboxylate in various applications depends on its chemical structure and reactivity. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the compound and its reactivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4-nitrophthalate: Similar in structure but with a phthalate core instead of a naphthalene core.
Dimethyl 1,4,5,8-naphthalenetetracarboxylate: Contains additional carboxylate groups, leading to different reactivity and applications.
Dimethyl 4-aminonaphthalene-1,8-dicarboxylate: The amino derivative of Dimethyl 4-nitronaphthalene-1,8-dicarboxylate, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both nitro and ester groups on a naphthalene core, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science .
Propiedades
IUPAC Name |
dimethyl 4-nitronaphthalene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13(16)9-5-3-4-8-11(15(18)19)7-6-10(12(8)9)14(17)21-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUSAHPLSLMZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B400683.png)
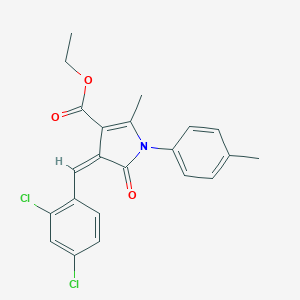
![5-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-chlorophenyl)-5-oxopentanamide](/img/structure/B400688.png)

![4-[4-({4-Nitrobenzyl}oxy)phenyl]-2-(2-naphthylamino)-1,3-thiazole](/img/structure/B400692.png)
![Methyl 4-[[6-[(4-ethoxycarbonylphenyl)carbamoyl]-1,3-benzothiazol-2-yl]carbamoyl]benzoate](/img/structure/B400693.png)
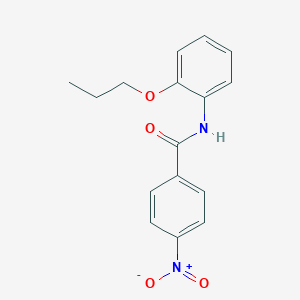
![O-[4-(anilinocarbonyl)phenyl] 4-methoxyphenyl(methyl)thiocarbamate](/img/structure/B400695.png)
![4-{4-[Bis(2-chloroethyl)amino]benzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B400697.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B400698.png)
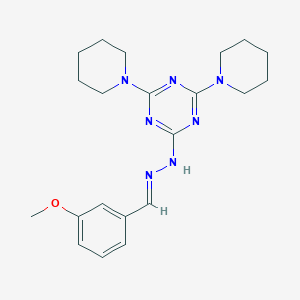
![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B400703.png)
![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B400704.png)
